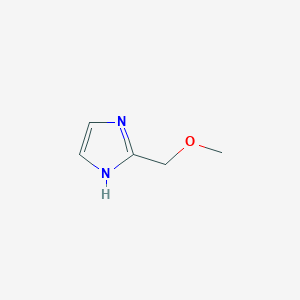

2-Methoxymethyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-8-4-5-6-2-3-7-5/h2-3H,4H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQTVZALNOJHNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567435 | |

| Record name | 2-(Methoxymethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102644-75-7 | |

| Record name | 2-(Methoxymethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methoxymethyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformation Pathways of 2 Methoxymethyl 1h Imidazole

Functionalization of the Imidazole (B134444) Ring System

The imidazole ring is an electron-rich heterocycle, making it reactive towards various functionalization strategies. The presence of the 2-methoxymethyl group, an electron-donating substituent, further influences the reactivity and regioselectivity of these transformations.

C-H Bond Functionalization Strategies

Direct C-H bond functionalization has become a powerful tool for the synthesis of complex organic molecules, avoiding the need for pre-functionalized starting materials. researchgate.net For the imidazole ring, transition-metal-catalyzed reactions, particularly with palladium and nickel, have been effectively employed to forge new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.netnih.gov In 2-Methoxymethyl-1H-imidazole, the C-H bonds at the C4 and C5 positions are the primary targets for such functionalization.

Palladium-catalyzed direct arylation, for instance, typically shows a preference for the C5 position in N-substituted imidazoles. This selectivity is attributed to electronic factors, where the C5 position is more nucleophilic and the C-Pd bond is stabilized by the inductive effect of the N1 nitrogen. nih.gov However, reaction conditions, including the choice of base, solvent, and ligand, can be tuned to favor functionalization at other positions. nih.govacs.org Nickel catalysis has also emerged as a cost-effective alternative for C-H arylation and alkenylation of imidazoles, often utilizing phenol (B47542) or enol derivatives as coupling partners. nih.gov The use of a directing group, either transiently or pre-installed on the N1 nitrogen, can provide excellent control over the site of functionalization. snnu.edu.cnnih.gov

Table 1: Examples of C-H Functionalization on Imidazole Cores (Analogous Systems)

| Reaction Type | Catalyst/Reagents | Position Functionalized | Notes | Reference |

|---|---|---|---|---|

| C5-Arylation | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | C5 | Preferred site for N-substituted imidazoles. | nih.gov |

| C2-Arylation | Pd(OAc)₂, PCy₃·HBF₄, CsO₂CCMe₃ | C2 | Achieved by switching to a strong base and nonpolar solvent. | nih.gov |

| C2-Arylation | Ni(OTf)₂/dcype, K₃PO₄, t-amylOH | C2 | Effective for coupling with phenol derivatives. | nih.gov |

| C2-Alkenylation | Ni(OTf)₂/dcypt, K₃PO₄, t-amylOH | C2 | Ligand modification allows for coupling with enol derivatives. | nih.gov |

Substituent Effects on Imidazole Reactivity

The methoxymethyl group (-CH₂OCH₃) at the C2 position significantly influences the electronic properties of the imidazole ring. It acts primarily as an electron-donating group (EDG) through a positive inductive effect (+I). This effect increases the electron density of the aromatic π-system, which has several consequences:

Activation towards Electrophilic Attack: The increased electron density makes the imidazole ring more nucleophilic and thus more reactive towards electrophiles. youtube.com

Deactivation towards Nucleophilic Attack: Conversely, the ring becomes less susceptible to attack by nucleophiles due to increased electron-electron repulsion.

Basicity and Acidity: The electron-donating nature of the 2-methoxymethyl group increases the basicity of the N3 nitrogen atom, making it more readily protonated. Simultaneously, it decreases the acidity of the N1 proton, making it less likely to be removed by a base.

Directing Effects: In electrophilic aromatic substitution, EDGs are typically ortho- and para-directing. libretexts.org In the case of N1-unsubstituted this compound, the molecule exists as a mixture of tautomers, making the C4 and C5 positions electronically similar. For an N1-substituted derivative, the 2-methoxymethyl group would preferentially direct incoming electrophiles to the C5 position, which is para-like, and to a lesser extent, the C4 position (ortho-like). youtube.com

Computational studies, such as the analysis of the Molecular Electrostatic Potential (MEP), can predict reactive sites. For substituted imidazoles, negative potential regions (indicating electrophilic reactivity) are often located on the ring nitrogen and carbon atoms, with the exact distribution depending on the nature and position of the substituents. pesquisaonline.net

Electrophilic Aromatic Substitution Reactions on the Imidazole Core

Given the activating nature of the 2-methoxymethyl group, this compound is expected to readily undergo electrophilic aromatic substitution (EAS) reactions. The most probable sites of attack are the C4 and C5 positions.

Nitration: The nitration of 2-alkylimidazoles, such as 2-methylimidazole (B133640) and 2-isopropylimidazole, is well-documented. tsu.rucdnsciencepub.com Typically, a mixture of nitric and sulfuric acids is used, leading to the formation of the 4(5)-nitro derivative. tsu.ruscientific.net The reaction conditions can be harsh, but alternative methods using nitrate (B79036) salts or nitronium tetrafluoroborate (B81430) have been explored to achieve higher yields under milder conditions. tsu.rucdnsciencepub.com It is anticipated that this compound would react similarly to yield 2-methoxymethyl-4(5)-nitro-1H-imidazole.

Halogenation: Halogenation of imidazoles can proceed via different mechanisms. It has been proposed that the reaction may start with N-halogenation, followed by an intramolecular rearrangement to the C-halogenated product. csic.esresearchgate.net The reaction of imidazoles with alkali metal hypohalites in the presence of a phase-transfer catalyst is an effective method for preparing halogenated imidazoles. google.com For 2-substituted imidazoles, halogenation occurs preferentially at the C4 and C5 positions.

Table 2: Electrophilic Aromatic Substitution Reactions on 2-Alkylimidazoles

| Reaction | Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | 2-Methylimidazole | HNO₃ / H₂SO₄ | 2-Methyl-4(5)-nitroimidazole | ~85% | scientific.net |

| Nitration | 2-Methylimidazole | KNO₃ / H₂SO₄ | 2-Methyl-4(5)-nitroimidazole | ~95% | tsu.ru |

| Nitration | 2-Isopropylimidazole | HNO₃ / H₂SO₄ | 2-Isopropyl-4(5)-nitroimidazole | ~50% | cdnsciencepub.com |

| Halogenation | Imidazoles | NaOCl / Quaternary Ammonium (B1175870) Salt | Halogenated Imidazoles | N/A | google.com |

Nucleophilic Attack Pathways on the Imidazole Ring

The electron-rich nature of the imidazole ring, further enhanced by the electron-donating 2-methoxymethyl group, makes it inherently resistant to nucleophilic aromatic substitution (SNAr). Such reactions generally require the presence of a strong electron-withdrawing group (EWG), such as a nitro group, to activate the ring and a good leaving group, typically a halogen. rsc.org

Therefore, direct nucleophilic attack on this compound is highly unfavorable. However, derivatives of this compound can undergo nucleophilic substitution. For example, if this compound is first halogenated or nitrated at the C4 or C5 position, the resulting halo- or nitro-derivative can then react with nucleophiles. In N-protected 2,4,5-tribromoimidazole, nucleophilic substitution occurs preferentially at the C2 position. rsc.org However, in 1-benzyl-5-bromo-4-nitroimidazole, the bromine at the C5 position is displaced by nucleophiles. rsc.org This demonstrates that the regioselectivity of nucleophilic attack is highly dependent on the substitution pattern of the imidazole ring.

Reactions Involving the Methoxymethyl Side Chain

The methoxymethyl group at the C2 position provides an additional site for chemical modification, distinct from the reactivity of the imidazole core.

Cleavage and Deprotection Strategies of the Methoxymethyl Group

While the term "deprotection" is commonly associated with removing protecting groups from heteroatoms (like an N-MOM group), the transformation of the C-linked methoxymethyl side chain in this compound is better described as a cleavage reaction. Two primary pathways can be considered: cleavage of the ether linkage and cleavage of the C2-C bond.

Ether Cleavage: The ether bond (CH₂-O-CH₃) in the side chain is susceptible to cleavage under strong acidic conditions, typically with hydrohalic acids like HBr or HI. wikipedia.orglibretexts.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com Depending on the specific conditions, this reaction would likely convert this compound into 2-(hydroxymethyl)-1H-imidazole or 2-(halomethyl)-1H-imidazole, with methanol (B129727) or a methyl halide as the byproduct. This transformation provides a route to other important 2-substituted imidazole derivatives.

Carbon-Carbon Bond Cleavage: Cleavage of the C2-CH₂OCH₃ bond is a more challenging transformation. While direct cleavage is uncommon, it can be facilitated by modifying the side chain. For instance, oxidation of the methoxymethyl group to an aldehyde or ketone (a 2-acylimidazole) could render the C-C bond more susceptible to cleavage. Studies have shown that 2-acylimidazolium salts can undergo C-C bond cleavage upon treatment with a base. rsc.org Other research has demonstrated that C-C bond cleavage of unactivated 2-acylimidazoles can occur under neutral conditions. acs.org These methods provide indirect pathways to functionalize the C2 position by removing the side chain and potentially replacing it with another group.

Derivatization Reactions of the Methoxy (B1213986) Moiety

The primary reactive site of the methoxymethyl group at the C2 position is the ether linkage. This group can undergo cleavage reactions, typically under acidic conditions, to yield 2-hydroxymethyl-1H-imidazole. This transformation is a key derivatization, converting the ether into a primary alcohol, which opens up further synthetic possibilities.

Ether cleavage is a standard transformation in organic chemistry, often facilitated by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds by protonation of the ether oxygen, which turns the alkoxy group into a good leaving group (methanol). A subsequent nucleophilic attack by the halide ion on the methylene (B1212753) carbon results in the formation of 2-halomethyl-1H-imidazole, which can then be hydrolyzed to the desired 2-hydroxymethyl-1H-imidazole, or the reaction can be controlled to isolate the alcohol directly.

An analogous process is described for the preparation of 4-(hydroxymethyl)-imidazole hydrochloride from bis-(imidazolylmethyl)-ether compounds. This method involves reacting the ether with water at an elevated temperature (between 100° and 130° C) and an acidic pH of about 2.5 to 3, using hydrochloric acid. google.com While the starting material is different, the principle of acidic hydrolysis of an ether linkage connected to an imidazole ring is directly relevant.

The table below summarizes general conditions for ether cleavage reactions that are applicable to the methoxy moiety of this compound.

Reactivity of the Methyl-substituted C2-position

The substituent at the C2 position of the imidazole ring is a methoxymethyl group (-CH₂-O-CH₃), not a simple methyl group. The reactivity of this position primarily involves the methylene (-CH₂-) bridge. The protons on this methylene group are adjacent to the electron-rich imidazole ring and an ether oxygen, but are not typically considered highly acidic.

However, the C2 position of the imidazole ring itself is known to be the most acidic carbon proton. youtube.com Deprotonation at C2 using a strong base, such as n-butyllithium, is a common strategy for functionalizing the imidazole ring. youtube.com While direct deprotonation of the methylene group of the 2-methoxymethyl substituent is not widely documented, it is conceivable that under strongly basic conditions, regioselective lithiation could occur, creating a nucleophilic center for reaction with various electrophiles.

For comparison, studies on other C2-alkylated benzimidazoles have shown that direct C-H alkylation can be achieved with alkenes using rhodium (I) catalysis, demonstrating that the C2-H bond is reactive under specific catalytic conditions. nih.gov While this applies to the C2-H bond of the ring itself rather than the substituent, it highlights the unique reactivity of this position. The nitration of 2-methylimidazole to give the 5-nitro derivative indicates that reactions can occur on the ring without affecting the C2-alkyl group under certain electrophilic conditions. wikipedia.org

Detailed research findings specifically targeting the reactivity of the methylene group in this compound are limited. Further investigation would be required to fully characterize its reactivity profile, particularly concerning deprotonation and subsequent derivatization.

Cycloaddition Reactions and Ring Expansions of Imidazole Derivatives

The imidazole ring can participate in cycloaddition and ring expansion reactions, leading to the formation of more complex heterocyclic systems. These reactions typically involve the π-system of the imidazole ring.

Cycloaddition Reactions: Imidazoles can undergo various cycloaddition reactions. For instance, [3+2] cycloadditions are a common method for synthesizing the imidazole ring itself from other components. acs.orgchim.it Imidazole derivatives can also act as the dipolarophile or diene component in cycloaddition reactions. The use of amphiphilic imidazolium (B1220033) ionic liquids can create micellar systems that facilitate Diels-Alder reactions, for example, between 2-nitrofuran (B122572) and isoprene, under milder conditions than traditional thermal methods. mdpi.com Some protocols involve intramolecular [3+2] Huisgen cycloadditions of functionalized imidazoles to create fused-ring systems. rsc.org

Ring Expansions: The imidazole ring can be expanded to a six-membered ring. A notable example is the reaction of substituted imidazoles with dichlorocarbene. 2,4,5-trimethylimidazole, upon reaction with dichlorocarbene, undergoes a ring expansion to yield 5-chloro-2,4,6-trimethylpyrimidine. rsc.org This transformation provides a pathway from a five-membered imidazole core to a six-membered pyrimidine (B1678525) system. While this specific reaction has been demonstrated on a trimethyl-substituted imidazole, the underlying reactivity of the imidazole core suggests that similar transformations could be possible for other derivatives, including this compound, potentially leading to substituted pyrimidines.

The table below summarizes key reaction types involving the imidazole ring.

Oxidative and Reductive Transformations of Imidazole Compounds

Oxidative Transformations: The imidazole ring is generally stable towards oxidation. However, under specific conditions, particularly photochemical oxidation, the ring can be transformed. The photosensitized oxidation of imidazole derivatives has been studied, and in some cases, can lead to the formation of ring-opened products. tsijournals.comresearchgate.net For example, the photo-oxidation of 2,4,5-triphenylimidazole (B1675074) (lophine) and its derivatives has been investigated in depth. rsc.orgrsc.org It has been found that substitution on the imidazole nitrogen with benzyl (B1604629) or alkyl groups can enhance photostability. rsc.orgrsc.org Conversely, specific donor groups attached to the imidazole system can lead to rapid photo-oxidation in the presence of UV irradiation and oxygen. rsc.org This process can involve the formation of a planar quinoid oxidation-state structure that is susceptible to attack by singlet oxygen. rsc.org

For nitroimidazoles, hydroxyl radical (OH) oxidation leads to hydroxylation of the imidazole ring, with computational studies suggesting that the C2 and C5 positions are the most favorable sites for OH addition. mdpi.com

Reductive Transformations: The aromatic imidazole ring is resistant to catalytic hydrogenation under standard conditions. Reduction of the imidazole ring typically requires harsh conditions or specific synthetic strategies. One approach to obtaining partially saturated fused imidazoles is the hydrogenation of the corresponding benzimidazoles. nih.gov Another method involves the desulfurization of imidazole-2-thiones using Raney nickel, which yields 2-unsubstituted imidazoles and represents a reduction at the C2 position. nih.gov Direct reduction of the C=C double bonds in the imidazole ring of a simple derivative like this compound is not a commonly reported transformation and would likely require forcing conditions or specialized catalysts.

Table of Compounds

Advanced Spectroscopic Characterization Techniques for Imidazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Methoxymethyl-1H-imidazole, the spectrum is expected to show distinct signals corresponding to the N-H proton, the two protons on the imidazole (B134444) ring, the methylene (B1212753) (-CH₂-) protons, and the methyl (-CH₃) protons.

Due to the phenomenon of tautomerism, where the N-H proton can rapidly exchange between the two nitrogen atoms, the C4-H and C5-H protons of the imidazole ring often become chemically equivalent on the NMR timescale. This results in a single, averaged signal for these two protons. The predicted chemical shifts (δ) are influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the methoxymethyl substituent.

Key Features of the Predicted ¹H NMR Spectrum:

Imidazole N-H: A broad singlet, typically in the downfield region (δ 10-13 ppm), the position of which is highly dependent on solvent and concentration.

Imidazole C4-H and C5-H: A singlet (due to tautomeric averaging) expected around δ 7.10 ppm.

Methylene (-CH₂-): A singlet appearing at approximately δ 4.50 ppm.

Methyl (-OCH₃): A sharp singlet at around δ 3.35 ppm.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-H | 10.0 - 13.0 | Broad Singlet | 1H |

| C4-H & C5-H | ~7.10 | Singlet | 2H |

| -CH₂- | ~4.50 | Singlet | 2H |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

For this compound, four distinct signals are expected in the ¹³C NMR spectrum. The C2 carbon, being bonded to two nitrogen atoms and the methoxymethyl group, is expected to be the most downfield of the ring carbons. Similar to the proton spectrum, the C4 and C5 carbons may appear as a single averaged signal due to rapid tautomerism.

Key Features of the Predicted ¹³C NMR Spectrum:

Imidazole C2: Expected to be significantly downfield, around δ 148.0 ppm.

Imidazole C4 and C5: A single peak due to tautomerism, predicted around δ 122.0 ppm.

Methylene (-CH₂-): A signal at approximately δ 65.0 ppm.

Methyl (-OCH₃): A signal in the typical aliphatic region, around δ 58.0 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~148.0 |

| C4 & C5 | ~122.0 |

| -CH₂- | ~65.0 |

The dynamic nature of tautomerism in N-unsubstituted imidazoles like this compound can be investigated using advanced NMR techniques.

Variable Temperature (VT) NMR: By lowering the temperature of the NMR experiment, the rate of proton exchange between the two nitrogen atoms can be slowed. If the exchange becomes slow enough on the NMR timescale, the single peak for C4-H and C5-H may resolve into two distinct signals, allowing for the individual assignment of these protons. Similarly, the C4 and C5 signals in the ¹³C spectrum would also resolve into two separate peaks.

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for unambiguous signal assignment and structural confirmation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the ¹H signal at ~7.10 ppm to the ¹³C signal at ~122.0 ppm (C4/C5), the ¹H signal at ~4.50 ppm to the ¹³C signal at ~65.0 ppm (-CH₂-), and the ¹H signal at ~3.35 ppm to the ¹³C signal at ~58.0 ppm (-OCH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is invaluable for establishing the connectivity of the molecule. For instance, correlations would be expected from the methylene (-CH₂-) protons to the C2 carbon of the imidazole ring, confirming the attachment of the methoxymethyl group at the 2-position.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Predicted Characteristic IR Absorption Bands:

N-H Stretch: A broad band in the region of 3100-3400 cm⁻¹, characteristic of the N-H bond in the imidazole ring involved in hydrogen bonding.

C-H Stretch (Aromatic): A sharp absorption band typically appearing just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Absorptions for the methylene and methyl groups are expected in the 2850-2960 cm⁻¹ region.

C=N and C=C Stretch: Strong absorptions in the 1500-1650 cm⁻¹ range are characteristic of the imidazole ring stretching vibrations.

C-O-C Stretch: A strong, characteristic absorption band for the ether linkage is expected in the 1050-1150 cm⁻¹ region.

Predicted IR Data for this compound

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (Imidazole) | Stretch (broad) | 3100 - 3400 |

| C-H (Imidazole) | Stretch | ~3050 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

| C=N / C=C (Ring) | Stretch | 1500 - 1650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound. In positive ion mode, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺.

Given the molecular formula C₅H₈N₂O, the molecular weight of this compound is 112.13 g/mol . Therefore, the ESI-MS spectrum would be expected to show a prominent base peak corresponding to the protonated molecule.

Molecular Ion Peak: [M+H]⁺ = m/z 113.14

Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, can provide further structural proof.

Predicted Fragmentation Pathways:

Loss of a methoxy (B1213986) radical (•OCH₃): Fragmentation of the ether bond could lead to a fragment ion at m/z 82.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement followed by the loss of formaldehyde could produce a fragment corresponding to protonated 2-methylimidazole (B133640) at m/z 83.

Cleavage of the methoxymethyl group: The loss of the entire •CH₂OCH₃ group could result in an imidazolium (B1220033) fragment at m/z 67.

Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 113.14 | Protonated Molecular Ion |

| [M-CH₂O+H]⁺ | 83 | Loss of neutral formaldehyde |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds by analyzing the fragmentation patterns of molecular ions. In the EI-MS of imidazole derivatives, the fragmentation is heavily influenced by the stability of the imidazole ring and the nature of its substituents. For 2-substituted imidazoles, cleavage often involves the substituent side chain.

While specific experimental EI-MS data for this compound is not extensively detailed in the reviewed literature, the fragmentation pathways can be predicted based on the known behavior of similar compounds. The molecular ion (M+) peak is expected, followed by fragmentation resulting from the cleavage of bonds within the methoxymethyl group and the imidazole ring itself.

Key fragmentation processes for imidazole compounds include the scission of bonds beta to the ring and the characteristic loss of HCN, which points to the ring's integrity during initial fragmentation steps. For this compound, a significant fragmentation pathway would likely involve the loss of the methoxy group (-OCH3) or the entire methoxymethyl side chain (-CH2OCH3). The stability of the resulting imidazole cation or related fragments determines the relative abundance of the observed peaks.

Commonly observed fragmentation patterns in related imidazole derivatives suggest that the primary fragment ions for this compound would likely correspond to the loss of a methyl radical (·CH3), a methoxy radical (·OCH3), or formaldehyde (CH2O), leading to the formation of stable cationic species. The resulting mass-to-charge ratios (m/z) of these fragments provide a fingerprint for identifying the compound's structure.

Table 1: Predicted Major Fragment Ions in the EI-MS of this compound

| Fragment Ion Description | Proposed Structure | Predicted m/z |

| Molecular Ion | [C5H8N2O]+• | 112 |

| Loss of H• | [C5H7N2O]+ | 111 |

| Loss of •CH3 | [C4H5N2O]+ | 97 |

| Loss of •OCH3 | [C5H7N2]+ | 81 |

| Loss of CH2O | [C4H6N2]+• | 82 |

| Loss of •CH2OCH3 | [C3H3N2]+ | 67 |

| Loss of HCN from [M-CH2O]+• | [C3H5N]+• | 55 |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

While a specific, publicly available crystal structure determination for this compound has not been identified in the surveyed literature, studies on closely related imidazole derivatives provide insight into the expected structural features. For instance, the crystal structure of 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole reveals a monoclinic crystal system. Similarly, the analysis of 2-methylimidazole shows an orthorhombic crystal system.

For this compound, one would anticipate a crystalline structure where the imidazole rings are linked through intermolecular hydrogen bonds of the N-H···N type, forming chains or more complex networks. The planarity of the imidazole ring is a key feature, and the methoxymethyl group would be oriented to minimize steric hindrance. The packing of the molecules in the crystal lattice would be governed by a combination of these hydrogen bonds and weaker van der Waals forces. A complete XRD analysis would provide precise data on the crystal system, space group, and unit cell dimensions.

Table 2: Illustrative Crystallographic Data for a Related Imidazole Compound (4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole)

| Parameter | Value |

| Crystal System | Monoclinic |

| a | 10.524 (1) Å |

| b | 11.248 (1) Å |

| c | 11.981 (1) Å |

| β | 92.206 (3)° |

| Volume (V) | 1417.2 (2) ų |

| Z | 4 |

This data is for a related compound and serves as an example of the type of information obtained from an XRD study.

Other Spectroscopic Methods for Imidazole Characterization

Beyond mass spectrometry and X-ray diffraction, a suite of other spectroscopic techniques is essential for the comprehensive characterization of imidazole compounds. These methods probe different aspects of the molecular structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure of this compound in solution.

In the ¹H NMR spectrum, characteristic signals would be expected for the protons on the imidazole ring (typically in the aromatic region), the methylene protons (-CH₂-), and the methyl protons (-CH₃) of the methoxymethyl group. The chemical shifts and coupling patterns of the imidazole protons are sensitive to the electronic environment and provide confirmation of the substitution pattern.

The ¹³C NMR spectrum would show distinct peaks for each unique carbon atom, including the C2, C4, and C5 carbons of the imidazole ring, as well as the methylene and methyl carbons of the substituent.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, key vibrational bands would include:

N-H stretching vibrations (typically a broad band around 3100-3300 cm⁻¹).

C-H stretching vibrations from the aromatic ring and the aliphatic methoxymethyl group (around 2800-3100 cm⁻¹).

C=N and C=C stretching vibrations of the imidazole ring (in the 1400-1600 cm⁻¹ region).

C-O-C stretching of the ether linkage in the methoxymethyl group (typically a strong band around 1050-1150 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Imidazole and its derivatives typically exhibit absorption maxima in the UV region due to π → π* transitions within the aromatic ring. The position of the absorption maximum (λmax) is influenced by the substituents on the ring.

Computational and Theoretical Investigations of 2 Methoxymethyl 1h Imidazole

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to modern chemical research, providing a theoretical framework to predict and interpret the behavior of molecules. For a substituted imidazole (B134444) like 2-Methoxymethyl-1H-imidazole, these methodologies are crucial for understanding its electronic structure and reactivity.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum chemistry. It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally less expensive than other high-level methods, allowing for the study of larger and more complex systems.

In the context of imidazole and its derivatives, DFT has been widely applied to investigate a range of properties. For instance, DFT calculations are used to study the geometries of imidazole-based compounds, predict their vibrational frequencies (FT-IR and FT-Raman spectra), and analyze their electronic properties. Studies on various imidazole derivatives have successfully used DFT to understand their roles as corrosion inhibitors, anticancer agents, and materials with tailored electronic properties. The B3LYP functional is a commonly used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and it has been shown to provide reliable results for many organic molecules, including imidazole derivatives.

Table 1: Illustrative DFT Functionals and Basis Sets for Imidazole Studies This table presents examples of commonly used DFT functionals and basis sets in the computational study of imidazole derivatives. The selection depends on the specific properties being investigated and the desired balance between accuracy and computational cost.

| Functional | Basis Set | Typical Application |

| B3LYP | 6-311G(d,p) | Geometry optimization, vibrational frequencies, electronic properties. |

| M06-2X | 6-311+G(d) | Non-covalent interactions, thermochemistry, kinetics. |

| PBE0 | cc-pVTZ | Electronic structure, UV-Vis spectra. |

| CAM-B3LYP | aug-cc-pVDZ | Charge-transfer excitations, long-range interactions. |

This is an interactive table. You can sort and filter the data.

Ab initio (Latin for "from the beginning") quantum chemistry methods are a class of computational techniques that are based on first principles, without the use of experimental data or empirical parameters. These methods solve the electronic Schrödinger equation to provide highly accurate descriptions of molecular properties. The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a good starting point but does not fully account for electron correlation.

More advanced and accurate ab initio methods, known as post-Hartree-Fock methods, include Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory. These methods systematically improve upon the HF results by including electron correlation effects, leading to more accurate predictions of energies, geometries, and other molecular properties. Ab initio calculations have been employed to study the electronic structure of various imidazole derivatives, providing insights into their corrosion inhibition properties and vibrational spectra. While computationally more demanding than DFT, these methods are often used as a benchmark for their accuracy.

Electronic Structure and Reactivity Predictions

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that provides information about the chemical reactivity and stability of a molecule. A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. For imidazole derivatives, the distribution of the HOMO and LUMO is often spread across the imidazole ring and any conjugated substituents, indicating the regions involved in electronic transitions and charge transfer.

Table 2: Hypothetical Frontier Orbital Energies for this compound This table provides a hypothetical example of frontier orbital energies and related quantum chemical descriptors that could be calculated for this compound using DFT.

| Parameter | Hypothetical Value | Significance |

| EHOMO | -6.5 eV | Electron-donating ability. |

| ELUMO | -1.2 eV | Electron-accepting ability. |

| Energy Gap (ΔE) | 5.3 eV | Chemical reactivity and stability. |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | 1.2 eV | Energy released when an electron is added. |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons. |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution. |

This is an interactive table. You can sort and filter the data.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP map is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Typically, regions of negative electrostatic potential (often colored red) are associated with high electron density and are susceptible to electrophilic attack. These regions often correspond to lone pairs on heteroatoms. Conversely, regions of positive electrostatic potential (often colored blue) are associated with electron-deficient areas and are prone to nucleophilic attack. In an imidazole ring, the nitrogen atom that is not protonated (the imine-like nitrogen) is expected to be a region of negative potential, making it a likely site for protonation or coordination to metal ions. The hydrogen atom attached to the other nitrogen and the hydrogens on the methoxymethyl group are expected to be regions of positive potential.

Thermodynamic and Kinetic Studies

Computational chemistry can also be used to predict the thermodynamic and kinetic parameters of chemical reactions involving this compound. These studies are essential for understanding reaction mechanisms and predicting reaction outcomes.

Thermodynamic studies involve calculating properties such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reactants, products, and transition states. These calculations can determine the feasibility and spontaneity of a reaction. For example, computational methods can be used to predict the relative stabilities of different tautomers or conformers of this compound.

Kinetic studies focus on the reaction pathway and the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur. By mapping the potential energy surface and locating the transition state structures, computational methods can provide detailed insights into the reaction mechanism. Kinetic investigations of reactions involving imidazole derivatives have been performed to understand their catalytic activity and reaction rates under various conditions. For instance, the synthesis of benzimidazole (B57391) derivatives has been studied kinetically to determine the reaction order and activation parameters.

Calculation of Reaction Pathways and Transition States

Computational chemistry serves as a powerful tool for elucidating the mechanisms of chemical reactions, including those involving this compound. nih.gov By employing methods such as Density Functional Theory (DFT), researchers can map out the potential energy surface of a reaction, identifying the most favorable pathways. nih.govfrontiersin.org This involves locating the transition states, which are the high-energy intermediates that connect reactants to products.

For imidazole derivatives, these calculations can predict the regioselectivity and stereoselectivity of reactions, providing valuable information for synthetic chemists. For instance, in the formation of 1H-imidazoles, computational models can help to understand the condensation of an α-dicarbonyl compound with ammonia (B1221849) and an aldehyde, which is a common synthetic route. researchgate.net The analysis of the transition state structures can reveal key intermolecular interactions that stabilize the transition state and influence the reaction rate.

Prediction of pKa Values and Acidity/Basicity Studies

The acidity and basicity of this compound are crucial properties that govern its behavior in different chemical environments. Computational methods, particularly those combining quantum mechanics with continuum solvation models, have become increasingly reliable for predicting pKa values. researchgate.net These calculations determine the free energy change associated with the protonation or deprotonation of the imidazole ring.

The imidazole ring of this compound contains two nitrogen atoms, one of which is basic and can be protonated, while the other is acidic and can be deprotonated. The methoxymethyl substituent at the 2-position is expected to influence the pKa values through its electronic effects. Theoretical studies on related imidazole derivatives have shown that electron-donating or withdrawing groups can significantly alter the pKa. nih.gov For example, the pKa of imidazole itself is around 7 for the protonated form and about 14 for the neutral molecule. nih.gov The presence of a metal ion coordinated to the imidazole ring can also significantly decrease the pKa. nih.gov Semi-empirical quantum chemical methods, such as PM3/COSMO and AM1/COSMO, have been used to predict the pKa values of various drug-like molecules containing amine groups with reasonable accuracy. peerj.com

Table 1: Predicted pKa Values for Imidazole and Related Compounds Using Different Computational Methods (Note: This table presents example data for illustrative purposes, as specific computational studies on this compound are not widely available. The values demonstrate the type of data generated from such studies.)

| Compound | Method | Predicted pKa |

| Imidazole | B3LYP/6-31G | 7.1 |

| 2-Methylimidazole (B133640) | B3LYP/6-31G | 7.9 |

| Histamine | PM3/COSMO | 9.7 |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with its surrounding environment, such as solvent molecules or biological macromolecules. researchgate.net These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the time evolution of the system and analyze intermolecular interactions like hydrogen bonding and van der Waals forces. nih.gov

For this compound, MD simulations can reveal how the methoxymethyl group influences its solvation and its ability to act as a hydrogen bond donor or acceptor. In the context of drug design, MD simulations are used to study the binding of imidazole-containing ligands to protein active sites. acs.org These simulations can help to understand the stability of the ligand-protein complex and identify key residues involved in the binding, which is crucial for the rational design of more potent inhibitors. nih.gov

Spectroscopic Parameter Prediction and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data, which are essential for the characterization of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound. rsc.org These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus.

By comparing the calculated chemical shifts with experimental data, the accuracy of the computed structure can be validated. Discrepancies between theoretical and experimental values can point to specific conformational or solvent effects. liverpool.ac.uk Machine learning approaches are also emerging as powerful tools for the accurate prediction of ¹H NMR chemical shifts. mdpi.comnih.gov For imidazole derivatives, theoretical predictions can help in assigning the signals of the ring protons and carbons, which can sometimes be challenging due to their similar chemical environments. ipb.pt

Table 2: Illustrative Theoretical vs. Experimental ¹H NMR Chemical Shifts (δ, ppm) for a Substituted Imidazole (Note: This is a representative table. The specific values for this compound would require a dedicated computational study.)

| Proton | Theoretical (GIAO) | Experimental |

| H-4 | 7.25 | 7.20 |

| H-5 | 7.10 | 7.05 |

| CH₂ | 4.50 | 4.45 |

| OCH₃ | 3.30 | 3.28 |

Vibrational Frequency Analysis and IR Spectral Interpretation

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. mdpi.com Quantum chemical calculations, typically at the DFT level, can compute the harmonic vibrational frequencies of this compound. ijrar.orgnih.gov These calculated frequencies correspond to the normal modes of vibration of the molecule.

The theoretical vibrational spectrum can be used to assign the bands observed in the experimental IR and Raman spectra. researchgate.net For instance, the characteristic stretching frequencies of the C=C and C-N bonds in the imidazole ring, as well as the C-O and C-H vibrations of the methoxymethyl group, can be identified. ijrar.org The potential energy distribution (PED) analysis can further help in characterizing the nature of each vibrational mode. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) for Imidazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For imidazole derivatives, which are known to exhibit a wide range of biological activities, QSAR models can be developed to predict their efficacy as, for example, antimicrobial or anticancer agents. nih.govnih.govlongdom.org

These models use molecular descriptors, which are numerical representations of the chemical structure, to build a mathematical relationship with the biological activity. researchgate.net For this compound, relevant descriptors could include its size, shape, lipophilicity (logP), and electronic properties. By including this compound in a dataset of related imidazole derivatives with known activities, a QSAR model can be trained to predict its potential biological effects. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide further insights into the three-dimensional structural features that are important for activity. nih.govpku.edu.cn

Applications in Advanced Organic Synthesis

2-Methoxymethyl-1H-imidazole as a Versatile Building Block in Organic Synthesis

This compound serves as a valuable synthon for the introduction of the imidazole (B134444) moiety into a wide range of organic molecules. The methoxymethyl group can act as a stable substituent, a protecting group, or a precursor for further functionalization, highlighting the compound's versatility. For instance, the imidazole ring can be N-alkylated or N-arylated, providing a point of attachment for various substituents, while the methoxymethyl group can be chemically modified or cleaved under specific conditions to reveal a hydroxymethyl group or other functionalities.

The utility of imidazole derivatives as building blocks is well-documented in the synthesis of bioactive molecules and functional materials. While specific research detailing this compound's extensive use is still expanding, the known reactivity of the imidazole core suggests its potential in multicomponent reactions and cross-coupling strategies to generate highly substituted and complex structures.

Role in the Synthesis of Complex Heterocyclic Systems

The imidazole ring is a key component of many fused heterocyclic systems, which are prevalent in pharmacologically active compounds. This compound can be a crucial starting material for the construction of these complex scaffolds. The nitrogen atoms of the imidazole ring can participate in cyclization reactions to form fused rings, leading to the synthesis of diverse heterocyclic systems such as imidazo[1,2-a]pyridines, imidazo[1,5-a]pyrazines, and other nitrogen-bridgehead heterocycles. rsc.org

For example, the synthesis of imidazole-fused heterocycle dimers with tunable fluorescent properties has been developed using a one-pot Groebke−Blackburn−Bienaymé (GBB) three-component reaction. uj.edu.pl While this study does not explicitly use this compound, the principles can be extended to its derivatives, where the methoxymethyl group could influence the photophysical properties of the resulting fused systems. The synthesis of various fused imidazole derivatives, including those annulated to saturated six-membered rings, highlights the broad scope of imidazole-based building blocks in creating sp3-enriched heterocyclic frameworks. nih.gov

Development of New Synthetic Reagents and Catalysts

The imidazole scaffold is central to the design of various reagents and catalysts in organic synthesis. The unique electronic properties of the imidazole ring, combined with the ability to introduce diverse substituents, allow for the fine-tuning of their reactivity and selectivity.

N-Heterocyclic Carbene (NHC) Ligand Precursors

One of the most significant applications of imidazole derivatives in modern organic synthesis is their role as precursors to N-heterocyclic carbenes (NHCs). NHCs have revolutionized the field of catalysis, serving as highly effective ligands for transition metals in a vast array of chemical transformations. The imidazole ring of this compound can be quaternized at its nitrogen atoms to form imidazolium (B1220033) salts, which are the direct precursors to NHCs.

Deprotonation of these imidazolium salts yields the corresponding NHC, a stable carbene species. The substituents on the nitrogen atoms and the imidazole backbone significantly influence the steric and electronic properties of the resulting NHC, and consequently, the performance of the metal-NHC catalyst. The 2-methoxymethyl group in this compound-derived NHCs could potentially be cleaved post-coordination to a metal center, revealing a hydroxymethyl group that could participate in secondary coordination or act as a handle for immobilization.

| Structure | Description |

|---|---|

| The general structure of an imidazolium salt, where R1 and R3 are typically alkyl or aryl groups, and R2, R4, and R5 can be various substituents. In the case of a precursor derived from this compound, R2 would be a methoxymethyl group. |

Organocatalytic Applications of Imidazole Derivatives

In addition to their role in metal-based catalysis, imidazole derivatives themselves can function as organocatalysts. The basic nitrogen atom of the imidazole ring can act as a Brønsted or Lewis base, while the N-H proton can participate in hydrogen bonding interactions, activating substrates and facilitating chemical reactions.

While specific studies on the organocatalytic applications of this compound are not widely reported, the broader class of imidazole-containing compounds has shown significant promise. For instance, chiral bicyclic imidazole derivatives have been developed as highly efficient catalysts for a variety of enantioselective reactions. The development of new organocatalysts is a rapidly evolving field, and it is plausible that derivatives of this compound could be designed to exhibit unique catalytic activities.

Supported Catalysts and Functional Materials based on Imidazole Scaffolds

The immobilization of homogeneous catalysts onto solid supports is a crucial strategy for improving catalyst recyclability and facilitating product purification. The imidazole moiety provides an excellent anchor for grafting catalytic species onto solid supports such as silica, polymers, or magnetic nanoparticles.

Derivatives of this compound could be functionalized to enable their covalent attachment to a solid support. For instance, the methoxymethyl group could be modified to introduce a reactive handle suitable for surface chemistry. Once immobilized, these supported imidazole-based ligands or catalysts can be used in continuous flow reactors or easily recovered from batch reactions, offering significant advantages in terms of process efficiency and sustainability. The preparation of supported catalysts is a well-established field, with various methods like impregnation, ion exchange, and grafting being employed. mpg.deresearchgate.net Poly(acrylic acid-co-vinyl imidazole) hydrogel-supported palladium catalysts have been successfully prepared and used in aqueous media, demonstrating the potential of imidazole-containing polymers in catalysis. mdpi.com

The imidazole nucleus is a fundamental building block in the synthesis of numerous biologically active compounds and functional molecules. lifechemicals.comnih.gov The versatility of this compound in organic synthesis stems from the reactivity of both the imidazole ring and the methoxymethyl side chain.

A Versatile Building Block

This compound serves as a valuable precursor in the construction of more complex molecular architectures. The imidazole ring itself can be found in a wide array of natural products and pharmaceuticals, making its derivatives important targets for synthetic chemists. lifechemicals.comnih.gov The N-H proton of the imidazole is acidic and can be deprotonated, allowing for N-alkylation or N-arylation reactions to introduce various substituents. Furthermore, the carbon atoms of the ring can participate in electrophilic substitution reactions, although the ring is generally considered electron-rich.

The methoxymethyl group at the C2 position can influence the reactivity of the imidazole ring and can also be a site for chemical modification. For instance, ether linkages can be cleaved under specific conditions to yield the corresponding hydroxymethyl derivative, 2-Hydroxymethyl-1H-imidazole, which provides a handle for further functionalization, such as esterification or oxidation. researchgate.net This latent hydroxyl functionality makes this compound a protected form of a more reactive precursor.

Synthesis of Other Heterocyclic Compounds

Imidazole derivatives are frequently used as starting materials for the synthesis of fused heterocyclic systems. rsc.org While specific examples involving this compound are not extensively documented, the general reactivity patterns of imidazoles suggest its potential in this area. For example, reactions involving the nitrogen atoms and an adjacent carbon could lead to the formation of bicyclic structures. The synthesis of polysubstituted imidazoles is a key strategy in medicinal chemistry, and building blocks like this compound offer a scaffold that can be elaborated upon to create libraries of compounds for screening. nih.gov

Ligand in Catalysis

The nitrogen atoms in the imidazole ring, particularly the unprotonated imine nitrogen, are effective coordination sites for metal ions. wikipedia.org This property allows imidazole derivatives to serve as ligands in transition metal catalysis. lifechemicals.comresearchgate.net N-heterocyclic carbenes (NHCs), derived from imidazole salts, are a prominent class of ligands in modern catalysis, particularly for reactions like olefin metathesis. lifechemicals.comwisconsin.edu While this compound is not an NHC itself, it can be a precursor to such ligands.

Moreover, the unmodified imidazole derivative can act as a neutral ligand in various catalytic systems. The electronic properties of the ligand, and thus the activity of the metal catalyst, can be tuned by the substituent at the 2-position. The methoxymethyl group, being an electron-donating group, can modulate the donor properties of the imidazole ligand, which in turn influences the catalytic cycle. Imidazole-based ligands have been employed in the synthesis of metal-organic frameworks (MOFs) that exhibit catalytic activity. rsc.org

Applications in Material Science and Functional Materials Chemistry

The unique structural and electronic properties of the imidazole ring make it an attractive component for the design of advanced materials. researchgate.net The incorporation of this compound into polymers, coordination compounds, and other materials can impart specific functionalities.

Polymer Chemistry

Imidazole-containing polymers are of significant interest for a range of applications, including as membrane materials, polymeric ionic liquids, and in catalysis. rsc.org The synthesis of polymers from vinyl-substituted imidazoles is a common approach. Research has been conducted on polymers derived from closely related compounds, such as 1-vinyl-2-(alkoxymethyl)imidazoles. researchgate.net

In one study, a series of 1-vinyl-2-(alkoxymethyl)imidazole monomers, including the methoxymethyl variant, were synthesized and polymerized. researchgate.net The resulting homopolymers were investigated for their temperature-dependent solubility in water. It was found that altering the alkyl group on the ether linkage could switch the polymer's solubility behavior from upper critical solution temperature (UCST) to lower critical solution temperature (LCST). Specifically, the homopolymer of 1-vinyl-2-(ethoxymethyl)imidazole exhibited LCST behavior with a cloud point of 23°C. researchgate.net This thermoresponsive behavior is highly desirable for applications in areas like smart hydrogels and drug delivery systems.

Table 1: Synthesized 1-Vinyl-2-(alkoxymethyl)imidazole Monomers and Polymer Properties Data derived from analogous compounds reported in research.

| Monomer | Alkyl Group | Resulting Homopolymer | Aqueous Solubility Behavior | Cloud Point (°C) |

|---|---|---|---|---|

| 1-Vinyl-2-(methoxymethyl)imidazole | Methyl | Poly(1-vinyl-2-(methoxymethyl)imidazole) | Not specified | Not specified |

| 1-Vinyl-2-(ethoxymethyl)imidazole | Ethyl | Poly(1-vinyl-2-(ethoxymethyl)imidazole) | LCST | 23 |

| 1-Vinyl-2-(propoxymethyl)imidazole | Propyl | Poly(1-vinyl-2-(propoxymethyl)imidazole) | Not specified | Not specified |

This table is based on data for analogous compounds and illustrates the influence of the alkoxy side chain on polymer properties. researchgate.net

Copolymers of 2-allyloxymethyl-1-methylimidazole with methyl methacrylate (B99206) have also been synthesized, demonstrating that imidazole derivatives can be incorporated into various polymer backbones. researchgate.net These copolymers showed higher thermal stability compared to neat poly(methyl methacrylate), indicating that the imidazole moiety can enhance the material's properties. researchgate.net

Coordination Compounds and MOFs

Imidazole and its derivatives are excellent ligands for the construction of coordination compounds and metal-organic frameworks (MOFs). researchgate.netrsc.org The nitrogen atoms of the imidazole ring readily coordinate to a wide range of metal ions. wikipedia.orgekb.eg The resulting structures can have interesting properties, such as porosity, catalytic activity, and proton conductivity. rsc.org

The 2-methoxymethyl substituent can influence the crystal packing and dimensionality of the resulting coordination polymer through steric effects or potential weak interactions. While specific MOFs based on this compound are not widely reported, the vast research on imidazole-based MOFs, such as Zeolitic Imidazolate Frameworks (ZIFs), suggests its potential as a building block in this area. researchgate.net The functionalization of MOFs with imidazole groups has been shown to enhance CO2 capture and catalytic activity for CO2 utilization. soton.ac.uk

Functional Dyes and Pigments

Functional dyes are materials that exhibit specific features beyond simple coloration, such as absorbing light at particular wavelengths or changing color in response to stimuli. uokerbala.edu.iq Imidazole derivatives have been investigated as components of functional dyes, particularly for applications in dye-sensitized solar cells (DSSCs). researchgate.net In a typical DSSC dye, the molecule has a donor-π-bridge-acceptor (D-π-A) structure. The imidazole ring can act as part of the donor or the π-bridge system.

Research on imidazole derivatives for DSSCs has shown that the substitution pattern on the imidazole ring significantly affects the dye's optical and electrochemical properties, and ultimately the power conversion efficiency (PCE) of the solar cell. uokerbala.edu.iqresearchgate.net For example, a study on a series of imidazole-based dyes demonstrated how different substituents on the imidazole nitrogen influenced the performance of the DSSC. uokerbala.edu.iq The dye with an N,N-diethylpropan-1-amine substituent showed the highest PCE of 2.01%. uokerbala.edu.iq

Table 2: Performance of Analogous Imidazole-Based Dyes in DSSCs Data from a study on related imidazole derivatives.

| Dye Code | N-Substituent on Imidazole | Jsc (mA cm⁻²) | Voc (mV) | FF (%) | PCE (%) |

|---|---|---|---|---|---|

| PP2 | Nitrobenzene | 1.59 | 0.080 | 61.6 | 0.96 |

| PP3 | N,N-diethylpropan-1-amine | 3.75 | 0.73 | 73.9 | 2.01 |

This table presents data for analogous compounds to illustrate how substituents on the imidazole ring can tune the properties of functional dyes. uokerbala.edu.iqresearchgate.net

While this compound has not been explicitly studied as a functional dye, its electronic properties suggest it could be incorporated into such molecular designs to modulate their light-absorbing and electron-transfer characteristics.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies for Imidazoles

Future research will likely focus on the development of novel and more sustainable methods for the synthesis of 2-Methoxymethyl-1H-imidazole and its derivatives. Current synthetic strategies for imidazoles often involve multi-component reactions, and there is a growing emphasis on environmentally friendly approaches. rsc.org Green chemistry principles are being applied to the synthesis of imidazoles, utilizing techniques such as microwave irradiation, ultrasound irradiation, and ball milling to reduce reaction times, increase yields, and minimize waste. researchgate.netbohrium.com The use of biocatalysts, such as lemon juice, has also been reported for the synthesis of triaryl-1H-imidazole derivatives, offering a low-cost and biodegradable catalytic option. jipbs.com

| Synthetic Method | Key Features | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often solvent-free. derpharmachemica.comorientjchem.org | Increased efficiency and throughput. |

| Ultrasound Irradiation | Enhanced reaction rates through acoustic cavitation. researchgate.net | Milder reaction conditions. |

| Ball Milling | Solvent-free mechanical activation. researchgate.net | Environmentally friendly, access to novel reactivity. |

| Biocatalysis | Use of natural catalysts (e.g., enzymes, fruit juices). jipbs.com | Sustainable, low-cost, and non-toxic. |

Further research in this area could lead to more efficient and environmentally benign routes to this compound, making it more accessible for a broader range of applications.

Exploration of Undiscovered Reactivity Modes for this compound

The reactivity of the imidazole (B134444) ring is well-established; however, the specific reactivity of this compound, particularly the interplay between the imidazole core and the methoxymethyl substituent, remains an area ripe for exploration. Future studies could investigate novel transformations and reaction pathways. One promising avenue is the exploration of C-H activation at various positions on the imidazole ring. rsc.orgelsevierpure.comnagoya-u.ac.jp Nickel-catalyzed C-H arylation and alkenylation have been demonstrated for imidazoles, and applying these methods to this compound could lead to a diverse range of functionalized derivatives. rsc.orgelsevierpure.comnagoya-u.ac.jp

Photoredox catalysis is another emerging area that could unlock new reactivity modes for this compound. arkat-usa.org Imidazole derivatives have been used as photoredox catalysts, and the methoxymethyl group could influence the photophysical properties of the molecule, potentially leading to novel photocatalytic applications. arkat-usa.orgresearchgate.net The photo-oxidation of imidazole derivatives is also an area of interest, with some derivatives showing rapid photo-oxidation, a property that could be harnessed for applications such as oxygen sensing. rsc.org

Advanced Computational Modeling for Mechanism Elucidation and Property Prediction

Computational chemistry offers powerful tools to investigate the properties and reactivity of molecules like this compound at a molecular level. Density Functional Theory (DFT) calculations can be employed to predict geometrical parameters, spectroscopic properties (IR, UV-Vis), and molecular reactive properties. researchgate.net Such studies can provide valuable insights into the electronic structure, reactivity, and potential applications of the molecule.

Future computational work could focus on:

Elucidating Reaction Mechanisms: DFT calculations can be used to map out the energy profiles of potential reactions involving this compound, helping to understand the factors that control reactivity and selectivity. acs.orgresearchgate.net

Predicting Physicochemical Properties: Computational models can predict properties such as solubility, stability, and electronic properties, which are crucial for designing applications in materials science and medicinal chemistry. mdpi.com

Investigating Non-covalent Interactions: Understanding how this compound interacts with other molecules, such as proteins or metal ions, is key to its application in biology and catalysis. Computational methods can model these interactions in detail.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of molecular structure, spectroscopic properties, and reaction mechanisms. researchgate.netacs.org |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior and interactions of the molecule in different environments. researchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and non-covalent interactions. nih.gov |

Integration with Emerging Technologies in Organic Synthesis

The synthesis and functionalization of this compound can be significantly advanced by integrating emerging technologies in organic synthesis. Flow chemistry, for instance, offers precise control over reaction parameters, improved safety, and the potential for automated synthesis, which could be highly beneficial for the production and derivatization of this compound.

Microwave-assisted synthesis has already been shown to be a valuable tool for the synthesis of substituted imidazoles, offering advantages such as shorter reaction times and higher yields. derpharmachemica.comresearchgate.netnih.gov Further optimization of microwave-assisted protocols for this compound could lead to highly efficient and scalable synthetic routes. orientjchem.org Photoredox catalysis, as mentioned earlier, is another powerful technology that can be integrated to explore novel C-H functionalization and other light-induced transformations of the imidazole core. arkat-usa.orgnih.gov

Design of Next-Generation Catalysts and Ligands Based on Imidazole Frameworks

The imidazole moiety is a common feature in ligands used in coordination chemistry and catalysis due to its ability to coordinate with a wide range of metal ions. nih.govresearchgate.net The nitrogen atoms in the imidazole ring act as excellent donors, and the substituent at the 2-position can be modified to tune the steric and electronic properties of the resulting ligand. This compound, with its methoxymethyl group, could serve as a precursor to a variety of novel ligands.

Future research could focus on synthesizing and evaluating metal complexes of this compound-based ligands for various catalytic applications, including:

Cross-coupling reactions: Palladium complexes with imidazole-based ligands have shown promise in this area. nih.gov

Oligomerization and polymerization: Iron complexes with imidazole-containing ligands have been investigated as precatalysts for ethylene oligomerization. mdpi.com

Asymmetric catalysis: Chiral ligands derived from the imidazole framework could be developed for enantioselective transformations. nih.gov

Multi-Disciplinary Research at the Interface of Organic Chemistry and Related Fields

The versatile nature of the imidazole scaffold suggests that this compound could find applications in a variety of multidisciplinary research areas. nih.govjchemrev.com

Medicinal Chemistry: Imidazole derivatives exhibit a wide range of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties. nih.govjchemrev.comnih.gov The unique substitution pattern of this compound makes it an interesting candidate for the design and synthesis of novel therapeutic agents. researchgate.net Its ability to interact with biological targets like enzymes and receptors is a key area for future investigation. nih.gov

Materials Science: Imidazole-based compounds are being explored for their potential in materials science, for example, as components of metal-organic frameworks (MOFs) and as fluorescent materials. researchgate.net The photophysical properties of this compound and its derivatives could be investigated for applications in optoelectronics.

Chemical Biology: As a mimic of the histidine side chain, this compound could be used as a chemical probe to study biological processes. Its interactions with proteins and other biomolecules could be explored to develop new tools for chemical biology research. researchgate.netwikipedia.org

Q & A

Q. What are the optimal synthetic routes for 2-Methoxymethyl-1H-imidazole, and how can reaction conditions be adjusted to improve yield?

The synthesis of this compound derivatives typically involves condensation reactions under controlled conditions. For example, phenoxymethyl-substituted imidazoles can be synthesized via cyclocondensation of substituted anilines with aldehydes in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C). Catalytic systems such as p-toluenesulfonic acid (PTSA) or iodine may enhance reaction efficiency . To optimize yield, parameters like solvent polarity (e.g., ethanol vs. DMF), stoichiometry of reactants, and reaction time (6–24 hours) should be systematically tested. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

Key characterization methods include:

- FT-IR : To confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-O-C stretch at ~1250 cm⁻¹) .

- NMR (¹H/¹³C) : For structural elucidation; methoxymethyl protons appear as singlets at δ ~3.3–3.5 ppm, while imidazole ring protons resonate at δ ~7.0–7.5 ppm .

- Elemental Analysis : To verify purity by comparing experimental vs. calculated C, H, N percentages (deviation <0.4% acceptable) .

- Mass Spectrometry (ESI-MS) : To confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction is critical for unambiguous structural determination. SHELX programs (e.g., SHELXL for refinement) enable precise modeling of bond lengths, angles, and torsional parameters. For example, in benzimidazole derivatives, SHELX can resolve tautomeric equilibria or disorder in methoxymethyl substituents by analyzing electron density maps and refining anisotropic displacement parameters . Key steps include:

Q. What computational strategies are employed to predict the binding affinity of this compound derivatives with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are used to study interactions with targets like EGFR or microbial enzymes. For example:

- Docking : Generate ligand conformers using RDKit, dock into target active sites (e.g., PDB: 1M17), and score binding poses using force fields (e.g., AMBER) .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP <5 for bioavailability) .

- Free Energy Calculations : MM/PBSA or MM/GBSA quantify binding free energy, with ΔG < -7 kcal/mol indicating strong affinity .

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

The methoxymethyl group (-CH₂OCH₃) acts as an electron-donating substituent, activating the imidazole ring toward electrophilic attack. For example:

- N-Alkylation : React with alkyl halides (e.g., benzyl chloride) in basic conditions (K₂CO₃/DMF) to form N-alkylated derivatives. The reaction rate increases with electron-withdrawing groups on the alkylating agent .

- Suzuki Coupling : Boronic acids react at the C4/C5 positions of imidazole under Pd(PPh₃)₄ catalysis. Steric hindrance from the methoxymethyl group may reduce coupling efficiency .

- Byproduct Analysis : Monitor reactions via TLC or HPLC to detect intermediates (e.g., unreacted starting material) and optimize conditions .

Notes

- For mechanistic studies, combine experimental data (e.g., kinetic isotope effects) with DFT calculations (Gaussian 16) to validate reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.